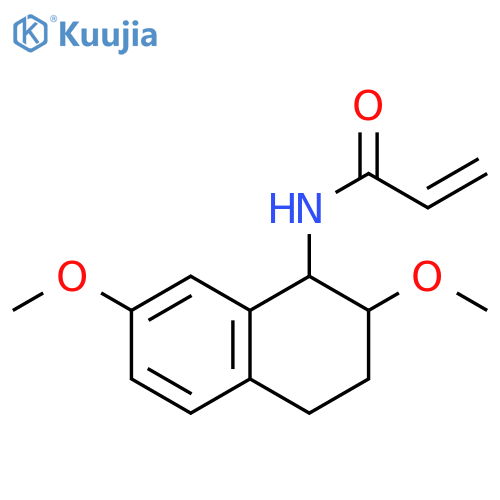

Cas no 2305448-39-7 (N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

- 2305448-39-7

- EN300-26597381

- Z3405283764

- N-(1,2,3,4-Tetrahydro-2,7-dimethoxy-1-naphthalenyl)-2-propenamide

- N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

-

- インチ: 1S/C15H19NO3/c1-4-14(17)16-15-12-9-11(18-2)7-5-10(12)6-8-13(15)19-3/h4-5,7,9,13,15H,1,6,8H2,2-3H3,(H,16,17)

- InChIKey: FBEIQEVVZUUJCF-UHFFFAOYSA-N

- ほほえんだ: C(NC1C2=C(C=CC(OC)=C2)CCC1OC)(=O)C=C

計算された属性

- せいみつぶんしりょう: 261.13649347g/mol

- どういたいしつりょう: 261.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26597381-0.05g |

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |

2305448-39-7 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 関連文献

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamideに関する追加情報

Introduction to N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide (CAS No: 2305448-39-7)

N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 2305448-39-7, represents a class of molecules with potential therapeutic applications. The unique structural features of this amide derivative, characterized by a tetrahydronaphthalene core substituted with methoxy groups and an amide functionality, make it a subject of intense interest for medicinal chemists.

The molecular structure of N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide contributes to its intriguing chemical properties. The presence of the tetrahydronaphthalene scaffold provides a rigid aromatic system that can interact favorably with biological targets, while the methoxy groups introduce polarity and potential hydrogen bonding capabilities. The amide bond not only influences the compound's solubility but also serves as a versatile pharmacophore for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced binding affinity and selectivity for biological targets. N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has emerged as a promising candidate in this context. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential interactions with enzymes and receptors involved in various disease pathways. For instance, the tetrahydronaphthalene core is commonly found in molecules that exhibit anti-inflammatory and analgesic properties.

The synthesis of N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include the formation of the tetrahydronaphthalene ring system followed by functionalization with methoxy groups and introduction of the amide moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications.

The pharmacological profile of N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is under active investigation. Preliminary in vitro studies have shown promising interactions with certain enzymes and receptors. For example, its ability to modulate the activity of cytochrome P450 enzymes could have implications in drug metabolism and detoxification pathways. Additionally, its binding affinity to specific neurotransmitter receptors suggests potential applications in central nervous system disorders.

The role of computational chemistry in studying N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its binding modes to biological targets and optimizing its structure for improved efficacy. These simulations provide valuable insights into the compound's interactions at an atomic level and guide experimental efforts towards more effective derivatives.

In conclusion,N-(2,7-dimethoxy-l, 223, 34-tetrahydronaphthalen-l -yI ) prop - 22 enamide (CAS No: 2305448 - 39 - 7 ) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features, coupled with promising pharmacological properties, make it a compelling candidate for further research。 As our understanding of biological systems continues to evolve, compounds like this are poised to play crucial roles in the development of novel therapeutics。

2305448-39-7 (N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide) 関連製品

- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)

- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)

- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)

- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)

- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)

- 303035-22-5(N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)

- 2750933-59-4(Lepidiline C)

- 3707-36-6(5H-Dibenzo[a,d]cycloheptene-5-carbonyl chloride)

- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)